molecular formula C16H22N4OS B13006032 5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13006032
M. Wt: 318.4 g/mol
InChI Key: QBXIZUQROUHVAV-UHFFFAOYSA-N
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Description

“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the tetrahydrofuran moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the 2,4-dimethylphenyl group: This can be done through amination reactions using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” can undergo various chemical reactions including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various derivatives.

    Tetrazole: Another nitrogen-rich heterocycle with similar applications.

    Benzotriazole: A triazole derivative with a benzene ring, used in corrosion inhibitors and other applications.

Uniqueness

“5-(((2,4-Dimethylphenyl)amino)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(2,4-dimethylanilino)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H22N4OS/c1-11-5-6-14(12(2)8-11)17-9-15-18-19-16(22)20(15)10-13-4-3-7-21-13/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,19,22)

InChI Key

QBXIZUQROUHVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NNC(=S)N2CC3CCCO3)C

Origin of Product

United States

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